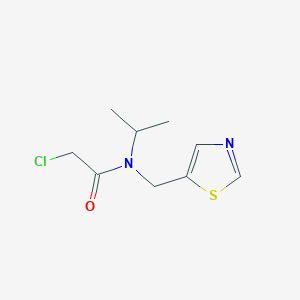

2-Chloro-N-isopropyl-N-thiazol-5-ylmethyl-acetamide

Description

Properties

IUPAC Name |

2-chloro-N-propan-2-yl-N-(1,3-thiazol-5-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2OS/c1-7(2)12(9(13)3-10)5-8-4-11-6-14-8/h4,6-7H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNOSCIIDSZYKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CN=CS1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Formation and Functionalization

The synthesis begins with constructing the 2-chloro-thiazol-5-ylmethylamine intermediate. A common approach involves cyclizing α-bromoketones with thiourea. For example, acetophenone derivatives treated with phenyltrimethylammonium tribromide yield α-bromoketones, which react with thiourea in ethanol at 65–75°C to form 2-aminothiazoles. Subsequent acetylation with acetic anhydride introduces protective groups, enabling further functionalization at the 5-position of the thiazole ring.

Key steps include:

Alkylation with Isopropylamine

The thiazole intermediate undergoes N-alkylation with isopropylamine. Patent data highlights the use of sodium hydride (NaH) in THF or N-methyl-2-pyrrolidone (NMP) to deprotonate the amine, facilitating nucleophilic substitution with 2-chloroacetamide derivatives. For instance, reacting 2-chloro-thiazol-5-ylmethylamine with 2-chloro-N-isopropylacetamide in the presence of NaH yields the target compound.

Optimized Reaction Conditions

Solvent and Base Selection

Optimal yields (up to 59%) are achieved using polar aprotic solvents like NMP or DMF, paired with organic bases such as N,N-diisopropylethylamine (DIPEA). These conditions enhance reaction kinetics by stabilizing transition states and minimizing side reactions.

Temperature and Catalysis

Microwave-assisted synthesis at 170°C significantly reduces reaction times (e.g., from hours to 30 minutes) during formylation and acetylation steps. Palladium catalysts are omitted in this synthesis, but antioxidant additives like L-ascorbic acid prevent oxidation of sensitive intermediates.

Comparative Analysis of Methodologies

Key Intermediates and Byproducts

tert-Butyl Carbamate Intermediates

Patents describe tert-butyl (2R,5R)-5-amino-1,6-diphenylhexan-2-yl-carbamate hydrochloride as a crystalline intermediate (designated Form-M). Its preparation involves treating free-base amines with hydrochloric acid in methanol, followed by recrystallization.

Impurity Control

The use of antioxidants (e.g., L-ascorbic acid) suppresses N-oxide formation during storage. Chromatographic purification (silica gel, hexane/ethyl acetate) remains standard for isolating high-purity (>95%) final products.

Industrial-Scale Production

Solid Dispersion Techniques

For pharmaceutical formulations, the compound is processed into solid dispersions with cellulose derivatives (e.g., microcrystalline cellulose or hydroxypropyl methylcellulose). Spray drying or solvent evaporation ensures homogeneous particle distribution.

Challenges and Innovations

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom in the molecule is highly reactive and undergoes nucleophilic substitution. Key examples include:

Mechanism : The chlorine atom (as a leaving group) is replaced by nucleophiles via an SN2 mechanism. The thiazole ring stabilizes the transition state, enhancing reactivity.

Hydrolysis of the Amide Bond

The amide group undergoes hydrolysis under acidic or basic conditions:

| Hydrolysis Type | Reagent | Product | Conditions | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), heat | Carboxylic acid + isopropylamine | 80°C, 24 h | |

| Basic Hydrolysis | NaOH (1M), water | Carboxylic acid salt + amine | 50°C, 12 h |

Key Insight : Acidic hydrolysis is more efficient for breaking the amide bond compared to basic conditions, likely due to protonation of the carbonyl oxygen.

Oxidation and Reduction of the Thiazole Ring

The thiazole ring undergoes oxidation or reduction depending on the reagent:

Mechanism : Oxidation targets the sulfur atom in the thiazole ring, while reduction selectively targets the double bonds in the ring.

Biological Activity and Reaction Implications

The compound’s reactivity correlates with its biological applications:

-

Antimicrobial Activity : Substitution reactions with nucleophiles like azides enhance its potency against bacterial strains (e.g., E. coli, S. aureus) .

-

Anticancer Potential : Hydrolysis products (carboxylic acids) may interact with cellular targets, though further studies are needed .

Reaction Optimization

Industrial-scale synthesis employs continuous flow reactors and automated systems to improve yield and reduce impurities. Techniques like thin-layer chromatography (TLC) and NMR are used to monitor reaction progress .

Scientific Research Applications

Medicinal Chemistry

2-Chloro-N-isopropyl-N-thiazol-5-ylmethyl-acetamide has been investigated for its potential as an antimicrobial , antifungal , and anticancer agent:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.23 to 0.70 mg/mL.

- Antifungal Activity : It has demonstrated effectiveness against fungal pathogens such as Trichophyton viride and Aspergillus niger, indicating potent antifungal properties.

- Anticancer Activity : The compound is reported to induce apoptosis in cancer cells, with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin. Structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring significantly influence cytotoxicity.

Agrochemicals

The compound is utilized in the development of pesticides and herbicides , leveraging its bioactive properties to enhance agricultural productivity. Its efficacy against pathogens makes it a candidate for protecting crops from bacterial and fungal infections.

Materials Science

In materials science, this compound is employed in the synthesis of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). The unique properties of thiazole derivatives contribute to the development of new materials with specific electronic characteristics.

Antimicrobial Evaluation

A study demonstrated that derivatives of thiazole showed varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria, with the most potent compounds exhibiting MIC values as low as 0.23 mg/mL.

Anticancer Studies

Research involving the compound's analogs revealed significant anticancer activity against various cell lines, highlighting its potential as a lead compound in cancer therapy. The compound's ability to induce apoptosis was particularly noted in studies involving MCF-7 breast cancer cells.

Structure-Activity Relationship (SAR)

Investigations into SAR have identified critical substituents that enhance biological activity, emphasizing the importance of specific functional groups attached to the thiazole ring. For instance:

| Compound | Substituent Position | Biological Activity |

|---|---|---|

| 2-Chloro-N-(4-methylthiazol-2-yl)acetamide | 4th position | Enhanced lipophilicity |

| 2-Chloro-N-(3-methylthiazol-5-yl)acetamide | 3rd position | Different binding profile affecting activity |

| 2-Chloro-N-(4-phenylthiazol-2-yl)acetamide | 4th position | Increased selectivity towards specific targets |

These findings emphasize the versatility of thiazole derivatives in medicinal chemistry and their potential for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-Chloro-N-isopropyl-N-thiazol-5-ylmethyl-acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or disrupt cellular processes in pathogens, leading to their death or inhibition. The thiazole ring can interact with biological macromolecules, affecting their function and leading to therapeutic effects .

Comparison with Similar Compounds

2-Chloro-N-isopropyl-N-thiazol-5-ylmethyl-acetamide

Comparable Compounds

2-Chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylacetamide (CAS 873790-29-5) Core structure: Chloroacetamide with an oxadiazole ring substituted with a 2-chlorophenyl group.

N-(5-(Chloromethyl)thiazol-2-yl)acetamide (CAS 1092696-77-9)

- Core structure : Simpler acetamide with a chloromethyl-thiazole group.

- Key difference : Lack of isopropyl substitution reduces lipophilicity and metabolic stability compared to the target compound .

2-Chloro-N-(5-nitrothiazol-2-yl)acetamide Core structure: Nitro-substituted thiazole enhances electron-withdrawing effects, increasing reactivity. Application: Demonstrates antitrypanosomal activity, suggesting the nitro group may enhance bioactivity in certain contexts .

Physicochemical Properties

*Predicted values based on structural analogs.

- Reactivity : The chloroacetamide group’s electrophilicity is modulated by substituents; electron-withdrawing groups (e.g., nitro in ) increase reactivity, while bulky groups (e.g., oxadiazole in ) may sterically hinder interactions .

Crystallography and Structural Validation

- Structural Analysis : SHELX programs () are critical for determining crystal structures of such compounds. The thiazole ring’s planar geometry contrasts with the oxadiazole’s conformational flexibility, influencing packing efficiency and stability .

- Validation : Proper refinement (e.g., via SHELXL) ensures accurate bond lengths and angles, which are vital for structure-activity relationship (SAR) studies .

Biological Activity

2-Chloro-N-isopropyl-N-thiazol-5-ylmethyl-acetamide is a synthetic organic compound belonging to the thiazole derivative class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of chlorine and isopropyl groups enhances its reactivity and bioactivity compared to simpler thiazole derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its efficacy against various bacterial strains and fungi. For instance, studies have shown that compounds with similar thiazole structures can demonstrate moderate to strong antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 0.23 to 0.70 mg/mL against Gram-positive and Gram-negative bacteria .

Antifungal Activity

The compound also shows promise as an antifungal agent. In vitro evaluations have demonstrated its effectiveness against fungal pathogens such as Trichophyton viride and Aspergillus niger, with MIC values indicating potent antifungal activity .

Anticancer Activity

This compound has been assessed for anticancer properties, particularly against human cancer cell lines. Studies have reported that it induces apoptosis in cancer cells, with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin . The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring significantly influence cytotoxicity, indicating a potential pathway for developing more effective anticancer drugs .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within pathogens or cancer cells. It may inhibit key enzymes or disrupt cellular processes, leading to cell death or growth inhibition. The thiazole moiety plays a crucial role in these interactions, affecting the function of biological macromolecules .

Research Findings and Case Studies

Several studies have focused on the synthesis and evaluation of thiazole derivatives, including this compound:

- Antimicrobial Evaluation : A study demonstrated that derivatives of thiazole showed varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria, with the most potent compounds exhibiting MIC values as low as 0.23 mg/mL .

- Anticancer Studies : Research involving the compound's analogs revealed significant anticancer activity against various cell lines, highlighting its potential as a lead compound in cancer therapy .

- Structure-Activity Relationship (SAR) : Investigations into SAR have identified critical substituents that enhance biological activity, emphasizing the importance of specific functional groups attached to the thiazole ring .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 2-Chloro-N-isopropyl-N-thiazol-5-ylmethyl-acetamide?

- Methodological Answer :

- Step 1 : Use NMR spectroscopy (¹H and ¹³C) to confirm the molecular structure, focusing on the chloroacetamide and thiazole moieties.

- Step 2 : Employ High-Resolution Mass Spectrometry (HRMS) to validate molecular weight and isotopic patterns.

- Step 3 : Utilize HPLC-PDA for purity assessment, ensuring >98% purity for experimental reproducibility.

- Step 4 : Perform FT-IR to identify functional groups (e.g., C-Cl stretching at ~650 cm⁻¹).

- Reference : Table-based methodologies for analytical workflows (e.g., Table 4 in ) can guide protocol standardization .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer :

-

Design of Experiments (DoE) : Use tools like Design Expert ( ) to test variables (e.g., reaction temperature, solvent polarity, molar ratios). A fractional factorial design reduces trial runs while identifying critical parameters.

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

-

Example Table :

| Factor | Level 1 | Level 2 | Optimal Value |

|---|---|---|---|

| Temperature (°C) | 60 | 80 | 75 |

| Solvent | DMF | THF | THF |

| Reaction Time (h) | 12 | 24 | 18 |

- Validation : Monitor reaction progress via TLC and isolate intermediates for spectroscopic validation.

Q. What stability studies are critical for ensuring sample integrity?

- Methodological Answer :

- Forced Degradation : Expose the compound to stress conditions (heat, light, humidity) and analyze degradation products via LC-MS.

- Long-Term Stability : Store samples at -20°C (dry) and test potency monthly using HPLC.

- Critical Parameters : pH sensitivity (test buffered solutions) and photolytic degradation (UV-Vis monitoring).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C-Cl bond to assess hydrolysis susceptibility.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) using software like GROMACS.

- Validation : Cross-reference computational results with experimental kinetics (e.g., Arrhenius plots for degradation rates).

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?

- Methodological Answer :

-

Replicated Analysis : Apply primary analysis (e.g., dose-response curves) and replicated analysis (independent labs) to confirm trends ( ) .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

-

Meta-Analysis : Aggregate data from multiple studies using platforms like ResearchGate ( ) to identify consensus mechanisms .

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57

-

Example Workflow :

Identify outliers via Grubbs’ test.

Re-test disputed conditions with controlled variables.

Use Bayesian statistics to weigh evidence strength.

Q. How to design experiments to assess environmental impact or degradation pathways?

- Methodological Answer :

- Microcosm Studies : Simulate soil/water systems spiked with the compound. Monitor degradation via LC-MS/MS and quantify metabolites.

- QSAR Modeling : Predict ecotoxicity using quantitative structure-activity relationships.

- Table : Environmental Half-Lives Under Varied Conditions

| Condition | Half-Life (Days) | Major Metabolite |

|---|---|---|

| Aerobic Soil | 45 | Thiazole-5-carboxylic acid |

| Aquatic (pH 7) | 30 | N-Isopropylacetamide |

Data Contradiction Analysis Framework

- Step 1 : Map conflicting results (e.g., bioactivity in Cell Assay A vs. Assay B).

- Step 2 : Isolate variables (e.g., cell line differences, solvent interference).

- Step 3 : Validate using orthogonal methods (e.g., SPR binding assays vs. enzymatic activity).

- Reference : Cross-disciplinary validation frameworks ( ) reduce confirmation bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.